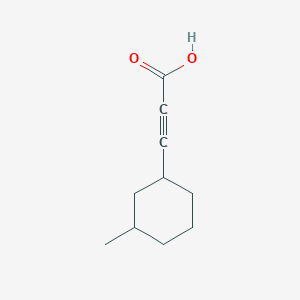

3-(3-Methylcyclohexyl)prop-2-ynoic acid

Description

Structural Context within Substituted Cyclohexyl Alkynoic Acids

3-(3-Methylcyclohexyl)prop-2-ynoic acid belongs to the family of substituted cyclohexyl alkynoic acids. This class of compounds is defined by two key structural features: a cyclohexane (B81311) ring, which provides a three-dimensional, non-polar scaffold, and an alkynoic acid group, which offers a rigid, linear element with versatile chemical reactivity.

The cyclohexane ring is a prevalent motif in both natural products and synthetic molecules. pharmablock.com Its conformational flexibility (adopting chair and boat forms) can influence the spatial arrangement of substituents, which is a critical factor in molecular recognition and biological activity. The methyl group at the 3-position of the cyclohexane ring introduces a specific stereochemical feature and alters the lipophilicity of the ring.

The alkynoic acid portion, specifically the prop-2-ynoic acid, connects this cyclic structure to a reactive functional group. The combination of a bulky, saturated ring with a linear, unsaturated acid creates a unique molecular architecture. Variations within this family can include the position of the substituent on the cyclohexane ring, the nature of the substituent itself (e.g., alkyl, aryl, hydroxyl), and the length of the alkynoic acid chain.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1850934-86-9 | C10H14O2 | Methyl-substituted cyclohexane, C3 alkyne linker |

| 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid | 25294-58-0 | C9H12O3 | Hydroxy-substituted cyclohexane, C3 alkyne linker 3wpharm.com |

| 3-(2-Methylcyclopropyl)prop-2-ynoic acid | 1339199-79-9 | C7H8O2 | Methyl-substituted cyclopropane, C3 alkyne linker bldpharm.com |

Significance of the Prop-2-ynoic Acid Moiety in Advanced Synthetic Chemistry

The prop-2-ynoic acid moiety, also known as propiolic acid, is the simplest acetylenic carboxylic acid and a highly versatile building block in organic synthesis. wikipedia.org Its chemical reactivity is dominated by the electron-withdrawing carboxylic acid group and the carbon-carbon triple bond.

Key aspects of its significance include:

Reactivity of the Triple Bond : The alkyne can participate in a wide array of chemical transformations. These include addition reactions (e.g., hydrogenation, halogenation), cycloadditions (most notably in "click chemistry"), and metal-catalyzed cross-coupling reactions. smolecule.com This allows for the straightforward introduction of diverse molecular fragments.

Carboxylic Acid Functionality : The acid group can be readily converted into other functional groups such as esters, amides, and acid halides, providing numerous pathways for molecular elaboration. smolecule.com It also acts as a handle for attaching the molecule to other scaffolds or for influencing solubility. solubilityofthings.com

Linear Scaffold : The C≡C bond imposes a rigid, linear geometry on this part of the molecule, which can be crucial for positioning other functional groups in a precise orientation, a key principle in drug design and materials science.

The combination of these features makes prop-2-ynoic acid and its derivatives, like this compound, valuable intermediates for constructing complex molecules, including heterocycles and polymers. smolecule.comsolubilityofthings.com For instance, the ethyl ester of propiolic acid is known to condense with hydrazine (B178648) to form pyrazolone. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3H2O2 | wikipedia.orgnih.gov |

| Molecular Weight | 70.05 g/mol | solubilityofthings.comnih.govcymitquimica.com |

| Melting Point | 9-18 °C | wikipedia.orgnih.gov |

| Boiling Point | 144 °C (decomposes) | wikipedia.orgnih.gov |

| Solubility | Soluble in water, ethanol, diethyl ether | wikipedia.orgsolubilityofthings.com |

Research Landscape of Cyclohexane-Substituted Carboxylic Acid Scaffolds

The cyclohexane-substituted carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug discovery. The cyclohexane ring is often used as a bioisostere—a substituent that mimics the size and shape of another group but may have different electronic or physical properties. For example, it can serve as a three-dimensional, non-flat replacement for a phenyl ring or as a rigid version of a flexible alkyl chain. pharmablock.com This rigidification can reduce the entropic penalty upon binding to a biological target, potentially leading to improved affinity. pharmablock.com

Research has demonstrated the broad utility of this scaffold:

Drug Discovery : Cyclohexane derivatives are found in numerous natural and synthetic drugs. pharmablock.com The incorporation of this ring can enhance metabolic stability and provide more contact points with a target protein compared to flatter aromatic systems. pharmablock.com Studies have explored cyclohexane carboxylic acid derivatives in various therapeutic areas, including as potential antitumor and antimicrobial agents. researchgate.netresearchgate.net

Transannular C-H Functionalization : Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds across the cyclohexane ring (transannular reactions). This allows for the late-stage modification of complex molecules containing this scaffold, opening new avenues for creating diverse molecular libraries for screening. nih.gov

Conformational Control : The cyclohexane ring's chair conformation allows for precise control over the spatial orientation of the carboxylic acid group and other substituents (axial vs. equatorial). This stereochemical control is fundamental in designing molecules that can selectively interact with biological targets. nih.gov

The presence of both the cyclohexane ring and the carboxylic acid in a single molecule provides a robust framework for developing new chemical entities with tailored properties for applications ranging from pharmaceuticals to materials science. acs.orgscience.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |

InChI Key |

SXYAYEVUEONNGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylcyclohexyl Prop 2 Ynoic Acid and Analogues

Strategies for Alkynoic Acid Formation

The propiolic acid moiety is a versatile chemical handle, and its synthesis can be achieved through several reliable routes.

A common and direct method for preparing α,β-alkynoic acids is the oxidation of the corresponding primary propargyl alcohols. For the target molecule, this would involve the synthesis and subsequent oxidation of 3-(3-methylcyclohexyl)prop-2-yn-1-ol. A variety of oxidation protocols have been developed for this transformation, ranging from classic stoichiometric oxidants to modern, catalytic, and environmentally benign systems. researchgate.netgoogle.com

Modern methods often employ catalytic systems that use molecular oxygen or other mild oxidants. researchgate.net One such practical and eco-friendly method utilizes a combination of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This system efficiently converts propargylic alcohols to the corresponding alkynals or alkynones, and with further oxidation, can yield the desired carboxylic acid. organic-chemistry.org Another efficient system for this oxidation is the use of TEMPO in conjunction with calcium hypochlorite (B82951) (Ca(OCl)₂), which provides the corresponding aldehydes and ketones in high yields (up to 97%) without the need for additives. rsc.org These catalytic methods avoid the use of stoichiometric heavy metal oxidants like chromium trioxide (CrO₃), making the workup procedure more convenient and environmentally friendly. researchgate.net

Table 1: Selected Catalytic Systems for Propargyl Alcohol Oxidation This table is interactive. Click on the headers to sort.

| Catalyst System | Oxidant | Key Features | Typical Products |

|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (aerobic) | Mild conditions, eco-friendly, scalable. organic-chemistry.org | α,β-Unsaturated alkynals/alkynones. |

| TEMPO / Ca(OCl)₂ | Ca(OCl)₂ | High selectivity, no additives required, high yields. rsc.org | Aldehydes and ketones. |

| Bobbitt's salt | - | Allows for selective oxidation of diols. researchgate.net | Propynal products. |

An alternative strategy for forming the propiolic acid unit involves the decarboxylation of a precursor molecule. wikipedia.org Acetylenedicarboxylic acid (but-2-ynedioic acid) serves as a potential starting material for such a route. wikipedia.org First described in 1877, this compound can be synthesized by treating α,β-dibromosuccinic acid with potassium hydroxide (B78521) in an alcoholic solution. wikipedia.orgorgsyn.org

The synthesis of a 3-substituted prop-2-ynoic acid would require a mono-substituted derivative of acetylenedicarboxylic acid. This could be achieved by coupling a 3-methylcyclohexyl organometallic reagent to a monoester or mono-protected derivative of acetylenedicarboxylic acid. The subsequent removal of the second carboxyl group (decarboxylation) would yield the target structure. The rate of decarboxylation is known to increase with temperature, and interestingly, the mono-deprotonated hydrogenacetylenedicarboxylate anion decarboxylates more rapidly than the neutral diacid. rsc.org This reaction is a classic organic transformation, though it can require harsh conditions and may not be as direct as other methods for this specific target. wikipedia.orglibretexts.org

Construction of the Methylcyclohexyl Moiety and its Integration

The introduction of the 3-methylcyclohexyl group onto the alkyne backbone is a critical step that defines the final structure. This is typically achieved through carbon-carbon bond-forming reactions.

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.gov The Sonogashira reaction, in particular, is exceptionally well-suited for this purpose, as it directly couples a terminal alkyne with an organic halide. youtube.com

In a potential synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid, this reaction would involve coupling an ester of propiolic acid (e.g., ethyl propiolate) with a 3-methylcyclohexyl halide (iodide or bromide) or triflate. The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like an amine. youtube.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the cyclohexyl halide, transmetalation with the copper acetylide (formed in situ), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com This method offers high functional group tolerance and generally proceeds under mild conditions, making it a highly attractive and convergent approach. organic-chemistry.org

Table 2: General Scheme for Sonogashira Cross-Coupling This table is interactive. Click on the headers to sort.

| Component 1 | Component 2 | Catalysts | Base | Product |

|---|

Recent advancements in synthetic chemistry have introduced novel methods for C-C bond formation that proceed through radical intermediates, often generated via single-electron transfer (SET) processes. researchgate.net These methods can provide alternative pathways for coupling alkyl and alkyne fragments. oup.com For example, visible-light-induced palladium catalysis has been shown to facilitate the dicarbofunctionalization of alkynes, where an alkyl iodide and another alkyne molecule can be coupled in a single step under mild, room-temperature conditions. nih.gov In this process, the palladium complex can act as both a photosensitizer and a cross-coupling catalyst, initiating the reaction by forming an alkyl radical from an alkyl iodide. nih.gov

Adapting this strategy could involve the reaction of a terminal alkyne with 3-methylcyclohexyl iodide under photocatalytic conditions. Such modern methods offer new disconnections and can proceed under exceptionally mild conditions, avoiding the need for strong bases or pre-generation of organometallic reagents. organic-chemistry.orgresearchgate.net

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The 3-methylcyclohexyl group contains a chiral center at the C3 position, meaning the target molecule can exist as a pair of enantiomers (R and S). For many applications, accessing a single enantiomer is crucial. This requires the use of asymmetric synthesis.

A viable strategy involves the enantioselective synthesis of a key intermediate. For instance, asymmetric rhodium-catalyzed 1,4-addition of an organometallic reagent to 2-cyclohexenone can be used to establish the stereocenter on the ring. mdpi.com While not directly demonstrated for a methyl group, this approach has been successful for adding alkenylzirconium reagents to 2-cyclohexenone with high enantioselectivity using a chiral BINAP ligand. mdpi.com A similar conjugate addition of a methyl group using an organocuprate reagent in the presence of a chiral ligand could produce enantiomerically enriched 3-methylcyclohexanone (B152366). This chiral ketone could then be converted into a suitable halide or triflate for subsequent cross-coupling with the propiolate ester, thereby transferring the stereochemical information to the final product. This approach separates the challenge of stereocontrol from the carbon-carbon bond-forming reaction that completes the molecular skeleton.

Asymmetric Synthesis Approaches Utilizing Chiral Reagents and Catalysts

Asymmetric synthesis is a cornerstone for the preparation of enantiomerically pure compounds. For a molecule like this compound, the initial and most critical step is the establishment of the chiral center at the 3-position of the cyclohexyl ring. A common and effective strategy to achieve this is through the asymmetric synthesis of a chiral precursor, such as (R)- or (S)-3-methylcyclohexanone.

Several methodologies have been developed for the asymmetric synthesis of chiral cyclohexanone (B45756) derivatives. One prominent approach involves the use of chiral catalysts in Michael addition reactions. For instance, the catalytic asymmetric Michael reaction of malonates to cyclohexenone can yield enantiomerically pure 3-substituted cyclohexanone precursors. While a specific example for the synthesis of 3-methylcyclohexanone via this method is not detailed in the provided research, the principle is widely applicable.

Another powerful technique is the asymmetric rhodium-catalyzed 1,4-addition of organozirconium reagents to 2-cyclohexenone. This method has been successfully employed in the synthesis of 3-alkenyl-2-methylcyclohexanones with excellent enantioselectivity. d-nb.infonih.gov The use of a chiral rhodium complex, for example, with (R)-BINAP as the chiral ligand, can direct the addition of the incoming group to a specific face of the cyclohexenone ring, thus establishing the desired stereochemistry. d-nb.info

The following table summarizes representative asymmetric catalytic systems used in the synthesis of chiral cyclohexanone derivatives, which could be adapted for the synthesis of a 3-methylcyclohexyl precursor.

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) |

| Rhodium/(R)-BINAP | 1,4-Addition | 2-Cyclohexenone, Alkenylzirconocene | >96% |

| Chiral Thiourea | Michael Addition | Enones, Nitroalkanes | Up to 99% |

| L-Proline | Michael Addition | Cycloalkenones, Nitroalkanes | High |

This table presents data from syntheses of related chiral cyclohexanone derivatives and illustrates the potential for achieving high enantioselectivity.

Diastereocontrol in Cyclohexyl Ring Functionalization

Once a chiral 3-methylcyclohexanone precursor is obtained, the next crucial step is the introduction of the prop-2-ynoic acid side chain. This typically involves a nucleophilic addition of an acetylide equivalent to the carbonyl group of the cyclohexanone. This reaction creates a new stereocenter at the 1-position of the ring, and therefore, the diastereoselectivity of this addition is of paramount importance.

The stereochemical outcome of the nucleophilic addition to a substituted cyclohexanone is governed by several factors, including the steric and electronic properties of the ketone and the nucleophile, as well as the reaction conditions. In the case of 3-methylcyclohexanone, the methyl group at the 3-position will influence the trajectory of the incoming nucleophile. Generally, the nucleophile will preferentially attack from the less hindered face of the carbonyl group.

For the synthesis of 1-ethynyl-3-methylcyclohexanol, the addition of an ethynyl (B1212043) Grignard reagent (e.g., ethynylmagnesium bromide) or an ethynyllithium reagent to 3-methylcyclohexanone would be a standard approach. The diastereoselectivity of such additions to substituted cyclohexanones has been studied, and often, a mixture of diastereomers is obtained. The ratio of these diastereomers can sometimes be influenced by the choice of reagent and reaction conditions. For example, the use of bulky organoiron(II) reagents has been shown to lead to high diastereoselectivity in the addition to substituted cyclohexanones, favoring the formation of the axial alcohol.

The table below illustrates the concept of diastereoselective additions to a substituted cyclohexanone, providing a basis for predicting the outcome in the synthesis of a 1-ethynyl-3-methylcyclohexanol intermediate.

| Ketone | Nucleophile | Diastereomeric Ratio (axial:equatorial) |

| 4-tert-Butylcyclohexanone | MeLi | 24:76 |

| 4-tert-Butylcyclohexanone | MeMgBr | 30:70 |

| 4-tert-Butylcyclohexanone | MeTi(OPr-i)3 | 90:10 |

This table provides examples of diastereoselectivity in nucleophilic additions to a model substituted cyclohexanone, highlighting the influence of the reagent on the stereochemical outcome.

Stereocenter Generation in Related Analogs

The principles of stereocenter generation discussed for this compound are broadly applicable to the synthesis of a wide range of related analogues. The ability to control the stereochemistry of multiple centers on a cyclohexane (B81311) ring is a significant challenge in organic synthesis.

Organocatalytic domino or cascade reactions have emerged as a powerful strategy for the stereocontrolled formation of complex molecules with several adjacent stereogenic centers. For instance, a one-pot organocatalytic Michael-Michael-1,2-addition sequence has been developed for the asymmetric synthesis of highly functionalized cyclohexanes bearing five contiguous stereogenic centers with excellent diastereoselectivity and enantioselectivity. nih.gov This demonstrates the potential for creating complex substitution patterns on the cyclohexane ring with a high degree of stereocontrol.

In the context of analogues of this compound, these methods could be employed to introduce additional substituents on the cyclohexane ring with defined stereochemistry. The choice of chiral catalyst and reaction sequence would be critical in determining the final stereochemical outcome.

Novel Synthetic Routes for Related 3-Substituted Prop-2-ynoic Acid Derivatives

While a direct synthetic route to this compound is not extensively documented, novel synthetic methodologies for related 3-substituted prop-2-ynoic acid derivatives offer valuable insights. A key transformation in the synthesis of the target molecule from a 1-ethynyl-3-methylcyclohexanol intermediate is the oxidation of the tertiary propargylic alcohol to the corresponding propiolic acid.

Research has shown that the oxidation of tertiary propargylic alcohols can be achieved using various reagents. For example, an oxidative rearrangement of tertiary propargyl alcohols mediated by m-chloroperoxybenzoic acid (m-CPBA) can generate tetrasubstituted alkenes with a carboxylic acid substituent. d-nb.info While this represents a rearrangement rather than a direct oxidation to the alkyne, it highlights a pathway to a carboxylic acid functionality from a propargylic alcohol.

More direct methods for the oxidation of propargylic alcohols to the corresponding α,β-unsaturated alkynals or alkynones have been developed using catalytic systems such as Fe(NO3)3·9H2O/TEMPO/NaCl with molecular oxygen as the oxidant. organic-chemistry.org While this method yields an aldehyde or ketone, further oxidation to the carboxylic acid is a standard organic transformation.

The development of novel coupling reactions also provides alternative routes to 3-substituted prop-2-ynoic acid derivatives. For example, palladium-catalyzed coupling reactions of terminal alkynes are a versatile tool for forming carbon-carbon bonds. sci-hub.se A strategy could involve the coupling of a suitable chiral 3-methylcyclohexyl derivative with a protected propargyl alcohol, followed by deprotection and oxidation.

The following table outlines some novel approaches that could be adapted for the synthesis of 3-substituted prop-2-ynoic acids.

| Reaction Type | Reagents/Catalysts | Intermediate/Product |

| Oxidative Rearrangement | m-CPBA | Tetrasubstituted alkene with carboxylic acid |

| Aerobic Oxidation | Fe(NO3)3·9H2O/TEMPO/O2 | α,β-Unsaturated alkynal/alkynone |

| Palladium-catalyzed Coupling | Pd catalyst, Terminal alkyne | Coupled alkyne product |

This table summarizes novel synthetic methods that could be relevant for the synthesis of the target molecule and its derivatives.

Chemical Reactivity and Reaction Mechanisms of 3 3 Methylcyclohexyl Prop 2 Ynoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is characterized by an electrophilic carbonyl carbon and an acidic hydroxyl proton. Its reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. fiveable.mekhanacademy.org

Esterification is a common transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a reversible and widely used method. byjus.comlibretexts.org

The mechanism proceeds through a nucleophilic addition-elimination pathway: chemistrysteps.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.org This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. organic-chemistry.org

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst. chemguide.co.uk

The bulky 3-methylcyclohexyl group can exert steric hindrance, affecting the rate of esterification. This effect is most pronounced when reacting with bulky alcohols. The tetrahedral intermediate required during the reaction occupies more space than the initial planar carbonyl group. libretexts.org If the cyclohexyl ring or the incoming alcohol is sterically demanding, the transition state leading to this intermediate is destabilized, increasing the activation energy and slowing the reaction rate. spcmc.ac.inyoutube.com This steric hindrance is more significant when the reactive center is closer to the bulky ring structure. spcmc.ac.in

| Alcohol Reactant | Relative Bulk | Expected Relative Rate of Esterification | Reasoning |

|---|---|---|---|

| Methanol (CH₃OH) | Low | High | Minimal steric hindrance allows for easy nucleophilic attack on the carbonyl carbon. |

| Isopropanol ((CH₃)₂CHOH) | Medium | Moderate | Increased steric bulk from the secondary alcohol slows the approach to the electrophilic center. |

| tert-Butanol ((CH₃)₃COH) | High | Very Low | Significant steric hindrance from the tertiary alcohol makes the formation of the tetrahedral intermediate highly unfavorable. libretexts.org |

Amide formation is another key nucleophilic acyl substitution reaction. However, the direct reaction of a carboxylic acid with an amine is often inefficient. Amines are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com To facilitate this reaction, activating agents or coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are often employed. These reagents convert the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon.

Other important acyl substitution pathways for 3-(3-Methylcyclohexyl)prop-2-ynoic acid include the formation of acid chlorides and acid anhydrides.

Acid Chlorides: These highly reactive derivatives can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org

Acid Anhydrides: Anhydrides can be formed by reacting the carboxylic acid (or its carboxylate salt) with an acid chloride. khanacademy.orgjackwestin.com

These derivatives are often more reactive than the parent carboxylic acid and serve as versatile intermediates in synthesis. libretexts.org The general order of reactivity for carboxylic acid derivatives toward nucleophilic acyl substitution is: Acid chloride > Acid anhydride (B1165640) > Ester > Amide. khanacademy.org

| Product | Reagent(s) | General Reaction Type |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification chemistrysteps.com |

| Amide | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Amidation jackwestin.com |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halogenation khanacademy.org |

| Acid Anhydride | Acid Chloride (RCOCl) and a base, or heat | Anhydride Synthesis jackwestin.com |

While reactions at the carbonyl carbon are more common, the hydroxyl oxygen of the carboxylic acid can also participate in reactions, specifically as a nucleophile attacking a strong electrophile. almerja.net A primary example of this is silylation, where the acidic proton is replaced by a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS). wikipedia.org This reaction is often used to protect the carboxylic acid functional group or to create more volatile derivatives for analysis. taylorandfrancis.com

The reaction typically proceeds by treating the carboxylic acid with a silyl halide, such as trimethylsilyl chloride (TMSCl), often in the presence of a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. wikipedia.org Alternatively, stronger silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used. wikipedia.org The resulting silyl ester is an activated form of the carboxylic acid and can be used as an intermediate in further reactions, such as amide synthesis. core.ac.uknih.gov

| Agent | Abbreviation | Byproduct |

|---|---|---|

| Trimethylsilyl chloride | TMSCl | HCl taylorandfrancis.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | N-(trimethylsilyl)acetamide wikipedia.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide |

Reactivity of the Alkyne Moiety (Prop-2-ynoic Acid)

The carbon-carbon triple bond of the alkyne is electron-rich due to the presence of two π bonds, making it susceptible to addition reactions. msu.edu However, alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinyl carbocation intermediate is less stable than a corresponding alkyl carbocation. chemistrysteps.comlumenlearning.com

Electrophiles can add across the triple bond of this compound. Depending on the stoichiometry, the addition can occur once to yield an alkene derivative or twice to yield a fully saturated product.

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds by attacking the π electrons of the alkyne. lumenlearning.com The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. The use of excess halogen can lead to a second addition, producing a tetrahaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (H-X) across the triple bond follows Markovnikov's rule. chemistrysteps.com The proton adds to the alkyne carbon that is less substituted (or more electron-rich). In this specific molecule, the electron-withdrawing carboxylic acid group influences the regioselectivity, directing the proton to the β-carbon (C4) and the halide to the α-carbon (C3), which is adjacent to the carbonyl group. A second addition of H-X to the resulting haloalkene would yield a geminal dihalide. lumenlearning.com

Hydration: The addition of water to an internal alkyne, typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, results in the formation of a ketone. libretexts.orglibretexts.org The reaction initially produces an enol intermediate, which rapidly tautomerizes to the more stable keto form. chemistrysteps.comlibretexts.org For an unsymmetrical internal alkyne like this compound, the hydration is not highly regioselective and can produce a mixture of two isomeric ketone products, depending on which carbon of the triple bond is attacked by water. libretexts.orglibretexts.orgbohrium.com The regioselectivity can be influenced by the electronic effects of the substituents. researchgate.netacs.org

| Reaction | Reagent | Initial Product | Final Product (with excess reagent) |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | Dibromo- or Dichloro-alkenoic acid | Tetrabromo- or Tetrachloro-alkanoic acid |

| Hydrohalogenation | HBr or HCl | Bromo- or Chloro-alkenoic acid (Markovnikov addition) | Geminal dihalide |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol (intermediate) | Ketone (via tautomerization) libretexts.org |

The alkyne in this compound is conjugated to the carbonyl group, making it an α,β-unsaturated carbonyl system. This conjugation makes the β-carbon (the terminal carbon of the original alkyne) electrophilic. lumenlearning.comlibretexts.org As a result, the molecule is susceptible to nucleophilic conjugate addition, also known as a Michael addition or 1,4-addition. wikipedia.orgmasterorganicchemistry.com

In this reaction, a nucleophile attacks the β-carbon, and the resulting negative charge is delocalized through resonance onto the carbonyl oxygen, forming an enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation, typically on the α-carbon, yields the final saturated product. libretexts.org This type of reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including amines, thiols, cyanides, and enolates, can participate in conjugate additions. lumenlearning.commasterorganicchemistry.com

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Amines (Primary/Secondary) | R₂NH | β-Amino acid derivative wikipedia.org |

| Thiols | RSH | β-Thioether carboxylic acid |

| Enolates (from malonates, etc.) | ⁻CH(CO₂Et)₂ | Substituted dicarboxylic acid derivative masterorganicchemistry.com |

| Organocuprates (Gilman reagents) | R₂CuLi | β-Alkylated carboxylic acid libretexts.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon triple bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this type of reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The carboxylic acid group, being an electron-withdrawing group, activates the alkyne for reaction with electron-rich dienes.

The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wikipedia.org For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The regioselectivity of the reaction with unsymmetrical dienes is influenced by the electronic and steric properties of both the diene and the dienophile.

Interactive Table: Examples of Diels-Alder Reactions with Alkynoic Acid Analogs

| Diene | Dienophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Ethyl propiolate | AlCl3 catalyst | Bicyclic diadducts | researchgate.net |

| Furan | Ethyl propiolate | 130°C | Oxatetracyclic compound | cdnsciencepub.com |

| Anthracene | (E)-3-Phenylsulfonylprop-2-enenitrile | - | Cycloadduct which undergoes elimination | wikipedia.org |

Oxidative Cleavage Pathways

The carbon-carbon triple bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com This reaction breaks the triple bond completely, leading to the formation of carboxylic acids.

Ozonolysis: Treatment of an internal alkyne with ozone, followed by an oxidative workup (e.g., with hydrogen peroxide), results in the cleavage of the triple bond to yield two carboxylic acid molecules. chadsprep.comyoutube.comopenstax.orgchemistrysteps.com In the case of this compound, ozonolysis would be expected to produce 3-methylcyclohexanecarboxylic acid and oxalic acid.

Permanganate Oxidation: Reaction with hot, basic potassium permanganate followed by acidification also results in the oxidative cleavage of the alkyne. libretexts.orgwebsite-files.com The products are the same as those from ozonolysis: 3-methylcyclohexanecarboxylic acid and oxalic acid. Under neutral and milder conditions, permanganate oxidation can sometimes lead to the formation of a diketone without cleaving the carbon-carbon bond. libretexts.org

Interactive Table: Products of Oxidative Cleavage of Internal Alkynes

| Alkyne | Oxidizing Agent | Workup | Products | Reference |

|---|---|---|---|---|

| Internal Alkyne (General) | 1. O3 | 2. H2O2 | Two Carboxylic Acids | chadsprep.comchemistrysteps.com |

| Internal Alkyne (General) | 1. KMnO4, OH-, heat | 2. H3O+ | Two Carboxylic Acids | libretexts.orgchemistrysteps.com |

| 3-Heptyne | 1. KMnO4, OH- | 2. H3O+ | Butyric acid and Propionic acid | libretexts.org |

Transformations Involving the Methylcyclohexyl Ring

The 3-methylcyclohexyl moiety, while generally less reactive than the alkynoic acid portion, can undergo specific transformations under certain conditions.

Functionalization of the Cyclohexyl Moiety (e.g., Hydroarylation of analogous propenoic acids)

While direct functionalization of the saturated methylcyclohexyl ring is challenging, the corresponding propenoic acid analog, 3-(3-methylcyclohexyl)prop-2-enoic acid (a cinnamic acid derivative), could undergo reactions such as palladium-catalyzed hydroarylation. researchsolutions.com In this type of reaction, an aryl group from an arylboronic acid is added across the double bond. nih.gov This reaction typically requires a palladium catalyst and a suitable ligand. The regioselectivity of the addition would be influenced by the directing effect of the carboxylic acid group and the steric bulk of the methylcyclohexyl ring.

Ring-Opening or Rearrangement Reactions

Under strongly acidic conditions, the methylcyclohexyl ring could potentially undergo rearrangement. nih.gov For instance, acid-catalyzed isomerization can lead to ring contraction, transforming the cyclohexane (B81311) ring into a more substituted cyclopentane (B165970) derivative. nih.govchemistrysteps.com This process typically proceeds through a carbocation intermediate, and the migration of an alkyl group or a hydride ion can lead to a more stable carbocation, driving the rearrangement. For example, treatment of a cyclohexyl system with a Lewis acid can induce a 1,2-alkyl shift, resulting in a five-membered ring. chemistrysteps.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting and controlling the outcomes of its chemical transformations.

Role of Acid Catalysis in Prop-2-ynoic Acid Chemistry

Acid catalysis plays a pivotal role in several reactions of prop-2-ynoic acids. A key example is the hydration of the alkyne. In the presence of a strong acid and water, the triple bond can be hydrated to form a ketone. askfilo.com

The mechanism involves the protonation of the triple bond by the acid catalyst to form a vinyl carbocation. youtube.comyoutube.com Water then acts as a nucleophile, attacking the carbocation. The resulting intermediate is an enol, which is generally unstable and tautomerizes to the more stable keto form. According to Markovnikov's rule, the initial protonation occurs at the less substituted carbon of the alkyne, leading to the formation of the more stable carbocation. Consequently, the hydroxyl group adds to the more substituted carbon. For this compound, acid-catalyzed hydration would be expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.

Radical Pathways in Alkyne Reactions

The carbon-carbon triple bond in this compound is susceptible to attack by free radicals, initiating a variety of transformations. These reactions proceed via a chain mechanism, typically involving initiation, propagation, and termination steps. The specific pathways and products are influenced by the nature of the radical species, the reaction conditions, and the inherent structure of the alkynoic acid.

Free-radical additions to alkynes are a fundamental class of reactions that involve the addition of a radical species across the triple bond. libretexts.orgwikipedia.org This process is generally initiated by the homolytic cleavage of a weak bond in a radical precursor, often facilitated by heat or light. wikipedia.org The resulting radical then adds to the alkyne, forming a new, more stable radical intermediate, which can then propagate the chain reaction.

A general mechanism for the radical addition of a reagent H-X to an alkyne is as follows:

Initiation: A radical initiator (e.g., AIBN, peroxides) decomposes upon heating or irradiation to generate radicals. These radicals then abstract a hydrogen atom from H-X to produce the chain-carrying radical X•.

Propagation:

The radical X• adds to the carbon-carbon triple bond of the alkyne. This addition typically occurs at the less substituted carbon atom to form a more stable vinyl radical intermediate. aklectures.comyoutube.com

The vinyl radical then abstracts a hydrogen atom from another molecule of H-X, forming the final alkene product and regenerating the radical X•, which can continue the chain reaction. wikipedia.orgaklectures.com

Termination: The reaction is concluded when two radical species combine to form a non-radical product. wikipedia.org

For this compound, the addition of a radical (X•) would likely occur at the C-2 position, leading to the formation of a vinyl radical at C-3, which is stabilized by the adjacent cyclohexyl group. The subsequent hydrogen abstraction would yield a mixture of (E) and (Z)-3-(3-methylcyclohexyl)-3-X-prop-2-enoic acid. The formation of both cis and trans isomers is possible because the hydrogen can add to the 2p orbital of the vinyl radical from either side. aklectures.com

One of the well-documented radical reactions involving alkynes is the addition of thiyl radicals (RS•). nih.gov These reactions, often referred to as thiol-yne reactions, are highly efficient and can be initiated by photolysis or thermolysis of radical initiators in the presence of a thiol. nih.govacsgcipr.org The addition of a thiyl radical to an alkyne generates a vinyl sulfide, which can be a valuable synthetic intermediate. acsgcipr.org The process follows the general radical addition mechanism, with the thiyl radical adding to the alkyne to form a vinyl radical, which then abstracts a hydrogen from the thiol to propagate the chain. nih.gov

Table 1: General Steps in Radical Addition to this compound

| Step | Description | Generic Reaction |

| Initiation | Formation of the initiating radical (X•) from a precursor. | Initiator → 2 R•R• + HX → RH + X• |

| Propagation Step 1 | Addition of the radical (X•) to the alkyne triple bond to form a vinyl radical. | X• + this compound → Vinyl Radical Intermediate |

| Propagation Step 2 | The vinyl radical abstracts a hydrogen atom from HX to form the product and regenerate the radical X•. | Vinyl Radical + HX → Product + X• |

| Termination | Combination of two radicals to form a stable, non-radical product. | X• + X• → X₂Vinyl Radical + X• → Product |

Beyond simple additions, the intermediate vinyl radical formed from this compound can potentially undergo intramolecular cyclization. Radical cyclizations are powerful methods for forming cyclic compounds. nih.govthieme-connect.de In the case of alkynoic acids, intramolecular radical attack can lead to the formation of lactones. researchgate.netresearchgate.net For this compound, a 5-exo-dig cyclization of the vinyl radical onto the carbonyl oxygen of the carboxylic acid group could theoretically occur, though this specific pathway is less common than cyclizations involving longer chain alkynoic acids where 5- or 6-membered rings can be formed through attack on the alkyne itself. researchgate.net More typically, radical-initiated cascade reactions can lead to complex molecular architectures. nih.gov

For instance, oxidative radical cyclizations can be mediated by metal salts like manganese(III) acetate. thieme-connect.de These reactions can generate radicals from the carboxylic acid moiety, which can then participate in intramolecular additions. Another possibility is the generation of a radical at a different position in the molecule, which then adds to the alkyne.

Table 2: Potential Radical Reactions and Products of this compound

| Reactant/Condition | Radical Species | Type of Reaction | Potential Product(s) |

| HBr, Peroxide | Br• | Intermolecular Addition | (E/Z)-3-Bromo-3-(3-methylcyclohexyl)propenoic acid |

| RSH, AIBN/heat | RS• | Intermolecular Addition | (E/Z)-3-(Alkylthio)-3-(3-methylcyclohexyl)propenoic acid |

| Mn(OAc)₃ | Carboxyl Radical | Intramolecular Cyclization | Lactone derivatives (via more complex pathways) |

| Photolysis, Initiator | Various | Intramolecular Cyclization | Potential for cyclized products depending on reaction design |

It is important to note that the reactivity in radical pathways is kinetically controlled. libretexts.org The stability of the intermediate radicals plays a crucial role in determining the regioselectivity of the initial addition. aklectures.comyoutube.com For this compound, the formation of the vinyl radical at the carbon adjacent to the cyclohexyl ring is favored due to hyperconjugation and steric effects.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(3-Methylcyclohexyl)prop-2-ynoic acid, both ¹H and ¹³C NMR provide critical data for structural verification.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons of the methyl group, the cyclohexyl ring, and the carboxylic acid.

The protons on the substituted cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The exact chemical shifts and splitting patterns are influenced by the chair conformation of the ring and the relative orientation (axial or equatorial) of the protons. The proton attached to the carbon bearing the methyl group (CH-CH₃) and the proton on the carbon attached to the alkyne group are of particular diagnostic importance. The methyl group protons themselves would likely appear as a doublet around 0.9 ppm, coupled to the adjacent methine proton. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its deshielded nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Cyclohexyl Protons (-CH₂, -CH) | 1.0 - 2.5 | Multiplets |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 150-160 ppm. The two sp-hybridized carbons of the alkyne group (C≡C) would have characteristic chemical shifts between 70 and 90 ppm. The carbons of the cyclohexyl ring are expected to resonate in the upfield region, generally between 20 and 45 ppm, with the carbon attached to the methyl group and the carbon attached to the alkyne showing distinct shifts from the other methylene (B1212753) carbons in the ring. The methyl carbon would produce a signal at the most upfield region of the spectrum, likely around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 150 - 160 |

| -C ≡C- | 70 - 90 |

| -C≡C - | 70 - 90 |

| C yclohexyl Carbons | 20 - 45 |

Note: These are predicted values based on analogous structures.

The presence of a stereocenter at the 3-position of the methylcyclohexyl ring means that this compound can exist as cis and trans diastereomers. Advanced NMR techniques are crucial for assigning the relative stereochemistry.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons. For instance, a NOESY experiment could reveal through-space correlations between the protons of the methyl group and other protons on the cyclohexyl ring. The presence or absence of specific NOE cross-peaks would help to establish whether the methyl group and the prop-2-ynoic acid substituent are on the same side (cis) or opposite sides (trans) of the ring.

Furthermore, the analysis of coupling constants (J-values) from a high-resolution ¹H NMR spectrum can provide conformational information. The magnitude of the coupling between adjacent protons on the cyclohexyl ring depends on their dihedral angle, which can help to deduce the preferred chair conformation and the axial or equatorial positions of the substituents. oup.com For example, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons often indicates a diaxial relationship. oup.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a sharp and intense absorption band around 1700-1725 cm⁻¹. pressbooks.pub The C≡C triple bond stretch of the alkyne is expected to produce a weaker absorption in the range of 2100-2260 cm⁻¹. rsc.org Finally, the C-H stretching vibrations of the methyl and cyclohexyl groups will be observed as multiple sharp peaks in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

Note: These are predicted values based on characteristic functional group frequencies.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an effective method for assessing the purity of a this compound sample and for identifying any potential impurities or side products from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.

For this compound (molecular weight: 166.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to -COOH), and various fragmentations of the cyclohexyl ring, providing further structural confirmation. The retention time from the gas chromatogram serves as an additional identifier for the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for the unequivocal determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of the exact mass, which can then be compared to the theoretical exact mass of potential chemical formulas. For this compound, with a chemical formula of C₁₀H₁₄O₂, the theoretical monoisotopic mass is 166.0994 u.

In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar nominal masses.

The expected HRMS data for the primary ions of this compound are presented below. The high precision of these measurements would allow for the confident assignment of the elemental composition, ruling out other potential formulas that might have the same nominal mass.

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 167.1067 |

| [M+Na]⁺ | 189.0886 |

| [M-H]⁻ | 165.0921 |

This table presents the theoretical exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound (C₁₀H₁₄O₂). These values serve as the benchmark for experimental HRMS measurements to confirm the elemental composition.

Chemical Ionization Mass Spectrometry (CIMS) for Fragmentation Analysis

Chemical Ionization Mass Spectrometry (CIMS) is a "soft" ionization technique that results in less fragmentation than electron ionization (EI), often preserving the molecular ion. This is particularly useful for confirming the molecular weight of the analyte. By controlling the experimental conditions and the choice of reagent gas (e.g., methane, isobutane, or ammonia), the degree of fragmentation can be modulated to elicit structurally informative daughter ions.

In a CIMS experiment with this compound, the protonated molecular ion [M+H]⁺ would be expected as the base peak or a significantly abundant ion. Subsequent fragmentation would likely proceed through pathways characteristic of carboxylic acids and cycloalkanes. The fragmentation of unsaturated carboxylic acids can involve cleavage of bonds adjacent to the carbonyl group. libretexts.org

Key fragmentation pathways for the [M+H]⁺ ion of this compound would be anticipated to involve:

Loss of water (-18 u): A common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion.

Loss of carbon monoxide (-28 u): Following the initial loss of water, the resulting acylium ion can further fragment.

Loss of the carboxyl group (-45 u): Cleavage of the bond between the cyclohexyl ring and the prop-2-ynoic acid moiety can result in the loss of the COOH group.

Ring fragmentation: The methylcyclohexyl ring itself can undergo fragmentation, leading to a series of characteristic losses of alkyl fragments.

A summary of the predicted significant fragments in the CIMS analysis of this compound is provided in the table below. The relative abundances of these fragments would provide valuable information for piecing together the molecule's structure.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₁₅O₂]⁺ | [M+H]⁺ | 167 |

| [C₁₀H₁₃O]⁺ | [M+H - H₂O]⁺ | 149 |

| [C₉H₁₃]⁺ | [M+H - H₂O - CO]⁺ | 121 |

| [C₇H₁₃]⁺ | Loss of the prop-2-ynoic acid side chain | 97 |

| [C₆H₁₁]⁺ | Fragmentation of the cyclohexyl ring | 83 |

This table outlines the expected major fragment ions, their proposed origins, and their predicted mass-to-charge ratios in the Chemical Ionization Mass Spectrum of this compound. These fragments are instrumental in deducing the structural connectivity of the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to predict the optimized geometry, electronic properties, and reactivity of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.

By solving the Kohn-Sham equations, the ground-state electronic energy and electron density of the molecule can be determined. This process allows for geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. From this optimized structure, key parameters such as bond lengths and angles can be accurately predicted.

Furthermore, DFT provides access to molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from these orbital energies to quantify the molecule's behavior in chemical reactions. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack.

Illustrative DFT Calculation Results Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Calculated Value |

| Selected Bond Lengths (Å) | |

| C≡C | 1.209 |

| C=O | 1.215 |

| C-COOH | 1.452 |

| **Selected Bond Angles (°) ** | |

| C-C≡C | 178.5 |

| C≡C-COOH | 179.1 |

| O=C-O | 123.4 |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis of the Methylcyclohexyl Moiety

The 3-methylcyclohexyl group imparts significant structural complexity due to its conformational flexibility. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this compound, this leads to several possible stereoisomers and conformers.

The two substituents on the cyclohexane ring—the methyl group at position 1 and the prop-2-ynoic acid group at position 3—can be arranged in either a cis or trans relationship. For each of these isomers, a ring-flip interconverts two chair conformations, which places the substituents in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Generally, conformations with bulky substituents in the equatorial position are more stable, as this arrangement minimizes steric hindrance. When a substituent is in the axial position, it experiences unfavorable steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org Computational analysis involves calculating the relative energies of all possible conformers to identify the most stable, lowest-energy structures. For the trans isomer, one substituent is axial and the other is equatorial (a,e), while the ring-flipped conformer is energetically equivalent (e,a). For the cis isomer, the substituents can be either both equatorial (e,e) or both axial (a,a). The diaxial conformation is significantly less stable due to severe steric strain. utexas.edusapub.org

Illustrative Relative Energies of Conformers

| Isomer | Conformation | Relative Energy (kcal/mol) | Equilibrium Population (%) |

| cis | diequatorial (e,e) | 0.00 (most stable) | ~98.9 |

| cis | diaxial (a,a) | > 5.0 | <0.1 |

| trans | axial/equatorial (a,e) | 2.1 | ~1.1 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, the propiolic acid moiety is the most reactive site, susceptible to reactions like cycloadditions or nucleophilic additions. nih.gov

By modeling a proposed reaction, such as a [3+2] cycloaddition with an azide (B81097), computational methods can identify the structures of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. acs.orgrsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Locating the TS and calculating its energy provides the activation energy (ΔG‡), a key factor in determining the reaction rate. The geometry of the TS reveals the nature of bond-forming and bond-breaking processes, indicating whether a reaction is concerted (occurs in a single step) or stepwise (involves intermediates). rsc.org For instance, analyzing the bond lengths in a cycloaddition TS can show whether the two new bonds are forming simultaneously.

Illustrative Transition State Analysis for a Hypothetical Reaction

| Parameter | Value |

| Reaction | Cycloaddition with Methyl Azide |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| TS Geometry | Asynchronous bond formation |

| Key TS Bond Distances (Å) | C(acid)-N(azide) = 2.15 |

| C(alkyne)-N(azide) = 2.35 | |

| Imaginary Frequency | -350 cm⁻¹ |

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational studies can predict both the thermodynamic and kinetic aspects of a chemical reaction, providing a complete picture of its feasibility and outcome.

Thermodynamics deals with the relative stability of reactants and products, governed by state functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These values are calculated from the optimized energies of the molecules involved.

Kinetics concerns the rate of the reaction, which is determined by the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. Under kinetic control, the product that is formed fastest (via the lowest energy transition state) will predominate. Under thermodynamic control (typically at higher temperatures or longer reaction times), the most stable product (with the lowest ΔG) will be the major product. nih.gov

By calculating the energies of all reactants, transition states, and products, a complete energy profile for a proposed transformation of this compound can be constructed, allowing for predictions of product distributions under different conditions.

Illustrative Thermodynamic and Kinetic Data for Isomerization

| Parameter | Value (kcal/mol) |

| Reaction | Alkyne to Allene Isomerization |

| ΔH (Enthalpy of Reaction) | +15.2 |

| ΔG (Gibbs Free Energy of Reaction) | +14.5 |

| ΔG‡ (Activation Free Energy) | +45.0 |

| Conclusion | Reaction is non-spontaneous and has a very high kinetic barrier. |

Electronic Structure and Bonding Analysis

A deeper understanding of a molecule's properties can be gained by analyzing its electronic structure and chemical bonding. Methods such as Natural Bond Orbital (NBO) analysis provide detailed information about charge distribution, hybridization, and orbital interactions. rsc.orgnih.gov

For this compound, NBO analysis can quantify the polarization of the C≡C triple bond and the C=O and O-H bonds in the carboxylic acid group. It can also identify key donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. For example, interactions between filled bonding orbitals (donors) and empty antibonding orbitals (acceptors) can be quantified to understand how the alkyl frame influences the electronic character of the propiolic acid functional group.

This analysis helps explain the molecule's reactivity patterns. For instance, calculated partial charges on the alkyne carbons can indicate their susceptibility to nucleophilic or electrophilic attack. The analysis can also describe the nature of the π-systems in the alkyne and carbonyl groups, which are central to the molecule's chemical behavior. scispace.com

Illustrative Natural Atomic Charges (NBO)

| Atom | Atomic Charge (e) |

| C (of C≡C, attached to ring) | -0.25 |

| C (of C≡C, attached to COOH) | +0.15 |

| C (of C=O) | +0.75 |

| O (of C=O) | -0.60 |

| O (of O-H) | -0.70 |

| H (of O-H) | +0.50 |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a reliable HPLC method is fundamental for ensuring the quality and consistency of a chemical substance. The goal is to create a method that is specific, accurate, precise, and robust for its intended purpose.

For a molecule like this compound, which contains both a nonpolar cyclohexyl ring and a polar carboxylic acid group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach. In this technique, a nonpolar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. The compound and its impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. This method allows for the effective separation and subsequent quantification of the primary compound from its structurally similar impurities.

The optimization of chromatographic conditions is a meticulous process aimed at achieving the best possible separation (resolution) in the shortest possible time.

Column Selection: A C18 column is often the first choice due to its high hydrophobicity and versatility. A typical column might have dimensions of 4.6 mm x 150 mm with a 3.5 µm particle size, which offers a good balance between efficiency and backpressure.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. For a carboxylic acid, it is crucial to control the pH of the aqueous phase to suppress the ionization of the acid group, which results in sharper peaks and better retention. A common approach is to use an acidic modifier like 0.1% formic acid or phosphoric acid in water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B). A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to separate compounds with a wide range of polarities.

Temperature: The column temperature is controlled to ensure reproducible retention times. A slightly elevated temperature, such as 30-40 °C, can decrease the mobile phase viscosity, improve peak shape, and shorten analysis time.

An example of a set of optimized, albeit hypothetical, chromatographic conditions is presented in the table below.

Table 1: Illustrative Optimized RP-HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and efficiency for a molecule of this type. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid for better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Ensures reproducibility and improves peak efficiency. |

| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |

| Detection | UV at 210 nm | Wavelength suitable for detecting the carboxylic acid and alkyne functionalities. |

Following separation on the HPLC column, a detector is used to identify and quantify the eluted compounds. For this compound, a Ultraviolet/Visible (UV/VIS) detector is a common and effective choice. The presence of the propynoic acid moiety (a conjugated system) allows the molecule to absorb UV light. A full UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For a conjugated carboxylic acid, this is often in the low UV range, around 205-220 nm. A Photodiode Array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for each peak, which aids in assessing peak purity and identifying co-eluting impurities.

Characterization of Impurities and Degradation Products

Identifying and controlling impurities is a critical aspect of chemical analysis. Impurities can arise from the manufacturing process or from the degradation of the compound over time.

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This process is essential for identifying potential degradation products and understanding the compound's intrinsic stability. Standard stress conditions include:

Acidic and Basic Hydrolysis: Testing stability against acid and base-catalyzed hydrolysis.

Oxidation: Using an oxidizing agent like hydrogen peroxide to assess susceptibility to oxidation.

Thermal Stress: Exposing the compound to high temperatures.

Photolytic Stress: Exposing the compound to light, typically using a photostability chamber.

The samples are then analyzed by the developed HPLC method to quantify the loss of the main compound and profile the degradation products formed.

Table 2: Illustrative Forced Degradation Results

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

|---|---|---|---|---|

| 0.1 M HCl | 24 hours | 5.2% | 2 | Minor degradation observed. |

| 0.1 M NaOH | 8 hours | 15.8% | 3 | Significant degradation, suggesting base liability. |

| 10% H₂O₂ | 12 hours | 8.1% | 1 | Moderate susceptibility to oxidation. |

| Heat (80 °C) | 72 hours | < 1.0% | 0 | Highly stable to thermal stress. |

| Light (ICH Q1B) | 10 days | 2.5% | 1 | Minor degradation under photolytic stress. |

Process-related impurities are chemical species that are introduced or formed during the synthesis of the target compound. Their identification requires a thorough understanding of the synthetic route, including starting materials, reagents, intermediates, and potential side reactions. For a hypothetical synthesis of this compound, potential impurities could include unreacted starting materials (e.g., 3-methylcyclohexanecarbaldehyde or propynoic acid derivatives), byproducts from incomplete reactions, or isomers of the final product. These impurities would be identified by comparing their retention times in the HPLC analysis with those of known standards or by using advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and fragmentation patterns.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Hydrogen Peroxide |

| Methanol |

Analytical Profile of this compound

This article details the analytical methodologies and purity assessment for the compound this compound. It focuses on the development of a stability-indicating analytical method and the subsequent validation of that method to ensure reliable and accurate results.

Applications in Advanced Organic Synthesis and Material Science Precursors

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic combination of a lipophilic cyclohexane (B81311) ring and a reactive propiolic acid unit makes 3-(3-Methylcyclohexyl)prop-2-ynoic acid a valuable starting material for the synthesis of complex molecules, particularly those with potential biological activity. The cyclohexane moiety can mimic structural motifs found in natural products, while the alkyne and carboxylic acid functionalities serve as handles for a wide array of chemical transformations.

For instance, the synthesis of novel heterocyclic compounds with potential tuberculostatic activity has been explored using derivatives of cyclohexylpropanoic acid. While not directly involving the prop-2-ynoic acid, this research highlights the utility of the cyclohexylpropanoic acid scaffold in medicinal chemistry. The synthesis of a series of 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds has been reported, with some benzimidazole (B57391) derivatives showing potent activity against Mycobacterium tuberculosis strains. nih.gov This suggests that this compound could serve as a precursor to even more complex and potentially bioactive heterocyclic systems by leveraging the reactivity of the alkyne.

The general synthetic utility of cyclohexyl-containing carboxylic acids as intermediates in the synthesis of pharmaceuticals is well-established. ontosight.ai They are often employed to introduce lipophilic groups that can enhance the pharmacokinetic properties of a drug molecule. The presence of the alkyne in this compound further expands its synthetic potential, allowing for its incorporation into more complex scaffolds through reactions such as cycloadditions and coupling reactions.

Derivatization Strategies for Scaffold Development

The development of diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. This compound offers multiple avenues for derivatization, enabling the creation of libraries of compounds with varied structures and properties.

The carboxylic acid functionality is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a wide range of substituents, thereby modulating the molecule's polarity, solubility, and biological interactions. For example, the synthesis of cyclohexyl propionate (B1217596) esters is a known process, highlighting the reactivity of the carboxylic acid group in similar structures. gychbjb.com

The alkyne moiety provides a wealth of opportunities for derivatization. As a reactive triple bond, it can participate in a variety of transformations, including:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking the this compound core to other molecules containing an azide (B81097) group, leading to the formation of stable triazole linkages. nih.gov This approach is widely used in drug discovery, bioconjugation, and materials science.

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered heterocyclic rings. uchicago.edunih.gov This allows for the rapid assembly of complex polycyclic systems.

Coupling Reactions: Sonogashira coupling and other cross-coupling reactions can be used to attach aryl or vinyl groups to the alkyne, further extending the molecular framework.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with desired properties.

Potential for Polymerization or Oligomerization via the Alkyne Moiety

The presence of a polymerizable alkyne group makes this compound an interesting monomer for the synthesis of novel polymers and oligomers. The resulting materials would feature a poly(propiolic acid) backbone decorated with 3-methylcyclohexyl side chains.

The polymerization of propiolic acid and its derivatives can be achieved through various methods, leading to conjugated polymers with interesting electronic and optical properties. The bulky and lipophilic 3-methylcyclohexyl group would be expected to influence the solubility and processability of the resulting polymer, potentially making it more amenable to solution-based processing techniques.

Furthermore, the carboxylic acid groups along the polymer backbone would provide sites for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional molecules. Such functionalized polymers could find applications in areas such as sensors, coatings, and drug delivery. For instance, hydrophobically functionalized poly(acrylic acid) has been synthesized to create self-assembling materials in water, demonstrating the utility of combining hydrophobic side chains with a carboxylic acid-containing polymer backbone. mdpi.com

Precursor in the Synthesis of Novel Cyclohexane-Containing Ring Systems

The combination of the cyclohexane ring and the reactive alkyne-carboxylic acid moiety in this compound makes it a valuable precursor for the synthesis of novel and complex ring systems incorporating the cyclohexane motif.

Intramolecular reactions can be envisioned where the carboxylic acid or a derivative thereof reacts with the alkyne to form a new ring fused to the cyclohexane. For example, intramolecular cycloadditions could lead to the formation of bicyclic or polycyclic structures. While direct examples with this compound are scarce in the literature, the synthesis of heterocyclic compounds from precursors containing both a carboxylic acid and an alkyne is a known strategy.

Furthermore, the alkyne can serve as a linchpin in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. mdpi.comnih.gov By participating in such reactions, this compound could be used to construct intricate molecular architectures containing the cyclohexane ring in a highly efficient manner. The synthesis of complex heterocyclic systems, including those fused to other rings, often utilizes building blocks with multiple reactive sites. nih.govacs.org

Role in the Design and Synthesis of Advanced Organic Reagents

Beyond its use as a building block for larger molecules, this compound and its derivatives have the potential to be developed into advanced organic reagents. The unique combination of functional groups could be harnessed to create new catalysts or ligands for organic transformations.

For example, the carboxylic acid could be used to anchor the molecule to a solid support or a metal center, while the alkyne and the chiral centers in the 3-methylcyclohexyl group could play a role in stereoselective catalysis. The field of organocatalysis, for instance, relies on small organic molecules to catalyze chemical reactions, and the development of new catalyst scaffolds is an active area of research. nih.govpsu.edu

The alkyne moiety itself can be a precursor to other functional groups that are useful in organic reagents. For instance, alkynes can be precursors to carbenes, which are highly reactive intermediates used in a variety of synthetic transformations, including the synthesis of heterocycles. researchgate.net

The table below summarizes the key functional groups of this compound and their potential roles in the design of advanced organic reagents.

| Functional Group | Potential Role in Reagent Design |

| 3-Methylcyclohexyl Group | Provides steric bulk and chirality, influencing stereoselectivity. |

| Alkyne Moiety | Can act as a ligand for transition metals or be a precursor to other reactive species. |

| Carboxylic Acid Group | Can serve as a handle for attachment to supports or as a directing group in catalytic reactions. |